N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide is a complex organic compound that features a benzodioxole moiety, a brominated benzamide, and a hydroxypropyl group.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5/c1-18(22,11-3-6-15-16(7-11)25-10-24-15)9-20-17(21)13-8-12(23-2)4-5-14(13)19/h3-8,22H,9-10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTIFJAWGZLFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC3=C(C=C2)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent in an appropriate solvent like dichloromethane or acetone.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation using a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the de-brominated product.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that this compound exhibits anticancer activity, particularly against certain cell lines such as HeLa (cervical cancer) and HCT116 (colorectal cancer) cells. The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the arachidonic acid pathway responsible for inflammation and tumor progression. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are linked to cancer cell proliferation and survival.
Antidiabetic Potential
Studies have demonstrated that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide can inhibit α-amylase, an enzyme involved in carbohydrate digestion. This inhibition suggests its potential as a therapeutic agent for managing diabetes by controlling blood sugar levels through the modulation of carbohydrate metabolism.
Biological Studies
Mechanisms of Action
The compound's interaction with COX enzymes not only highlights its role in cancer treatment but also provides insights into its effects on apoptosis and cell cycle arrest. These biological mechanisms are critical for understanding how the compound can be utilized in therapeutic settings.
Cytotoxic Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. This property is essential for further development as a potential anticancer drug .
Industrial Applications
Synthesis of Complex Organic Molecules
Due to its unique structural features, this compound serves as a versatile building block in organic synthesis. It can be employed in the development of other biologically active compounds, enhancing its utility in pharmaceutical chemistry.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide involves several molecular targets and pathways:
Anticancer Activity: It induces cell cycle arrest at the S phase and promotes apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization.
Antidiabetic Activity: It inhibits α-amylase, reducing the breakdown of starch into glucose and thereby lowering blood sugar levels.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer properties by targeting microtubules.
Benzodioxole derivatives: These are studied for their antidiabetic and anticancer activities.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide is unique due to its combination of a benzodioxole moiety, a brominated benzamide, and a hydroxypropyl group, which together contribute to its diverse biological activities and potential therapeutic applications .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide is a complex organic compound notable for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a bromo substituent, and a methoxy group, contributing to its unique pharmacological profile. The molecular formula is with a molecular weight of approximately 414.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.3 g/mol |
| CAS Number | 1448045-81-5 |
Target Enzymes
The primary biological target of this compound is the cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response by converting arachidonic acid into prostaglandins. Inhibition of COX enzymes can lead to reduced inflammation and pain.
Mode of Action
The compound inhibits COX activity, thereby decreasing the production of prostaglandins and other inflammatory mediators. This action suggests potential therapeutic applications in conditions characterized by excessive inflammation.
Anticancer Effects
Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:
- HeLa Cells : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- MCF-7 Cells : It also demonstrated selective antiproliferative activity against breast cancer cells.
The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 6.26 ± 0.33 |
| MCF-7 | 3.1 |
Antioxidant Activity
In addition to anticancer properties, the compound has shown promising antioxidant activity , which may contribute to its overall therapeutic efficacy by mitigating oxidative stress in cells.
Case Studies
- Study on Antiproliferative Activity : A study evaluated several derivatives of benzamide compounds, including this compound. The results indicated that modifications to the benzamide structure significantly influenced biological activity, with some derivatives exhibiting enhanced antiproliferative effects against cancer cell lines .
- Mechanistic Insights : Another investigation focused on the biochemical pathways affected by this compound. It was found that the inhibition of COX enzymes led to alterations in gene expression related to inflammation and cell cycle regulation .
Q & A
Basic: What synthetic methodologies are effective for constructing the benzamide core of this compound?
The benzamide core can be synthesized via amide coupling between a substituted benzoic acid derivative and an amine. For example, in analogous compounds, 2-bromo-5-methoxybenzoic acid derivatives are activated using thionyl chloride (SOCl₂) to form acyl chlorides, followed by reaction with amines under anhydrous conditions (e.g., DCM, NEt₃, DMAP) . Key steps include:
- Activation : Convert 2-bromo-5-methoxybenzoic acid to its acyl chloride using SOCl₂.
- Coupling : React with a substituted amine (e.g., 2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropylamine) in the presence of a base (NEt₃) to neutralize HCl.
- Purification : Use column chromatography (PE/EE 9:1) to isolate the product .
Basic: How can purification challenges be addressed post-synthesis?
Purification of brominated benzamides often requires gradient column chromatography (e.g., hexane/ethyl acetate mixtures) due to polar functional groups. For example:
- Washing steps : Use 10% NaHCO₃ to remove unreacted acid chlorides .
- Drying agents : Anhydrous Na₂SO₄ for organic layer dehydration .
- Crystallization : Optimize solvent systems (e.g., chloroform/methanol) to enhance purity, as seen in structurally related benzamides .
Basic: What spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, bromine-induced deshielding of aromatic protons) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ for C₁₈H₁₇BrNO₅ expected at ~430.03 Da) .
- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Advanced: What challenges arise in X-ray crystallographic analysis of this compound?
- Crystal growth : Small, thin crystals (e.g., 0.50 × 0.13 × 0.06 mm) require low-temperature data collection (173 K) to minimize thermal motion .
- Hydrogen bonding : N–H⋯O and N–H⋯N interactions dominate packing, necessitating high-resolution data (R < 0.05) for accurate hydrogen placement .
- Software : Use SHELXL for refinement and Mercury CSD for void analysis and packing similarity studies .
Advanced: How does the bromine atom influence biological activity via halogen bonding?
Bromine acts as a halogen bond donor , enhancing target binding through σ-hole interactions. For example:
- GroEL/ES inhibition : In related bromobenzamides, Br⋯O=C interactions with bacterial chaperone proteins improve potency (IC₅₀ < 1 µM) .
- Computational validation : Molecular docking (e.g., AutoDock Vina) can quantify Br’s contribution to binding energy (ΔG ≈ -8.2 kcal/mol) .
Advanced: What computational strategies identify potential biological targets?
- Docking pipelines : Use Glide SP/XP or AutoDock to screen against targets like p38 MAP kinase or uPAR .
- Pharmacophore modeling : Prioritize targets with halogen-bond-accepting residues (e.g., carbonyl groups) .
- MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) .
Advanced: How can structure-activity relationships (SAR) guide optimization?
- Methoxy vs. hydroxy : Replace 5-methoxy with 5-hydroxy to evaluate H-bond donor capacity (e.g., 10-fold potency drop in GroEL inhibitors) .
- Benzodioxole modifications : Substitute benzo[d][1,3]dioxole with bioisosteres (e.g., 2,3-dichlorophenyl) to modulate logP .
- Bromine positioning : Para-bromo analogs show 3× higher antibacterial activity than ortho-substituted derivatives .
Advanced: What stability and handling precautions are necessary?
- Light sensitivity : Store in amber vials at -20°C to prevent bromine dissociation .
- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent hazardous decomposition .
- Toxicity : Classified as acute toxicity Category 4 (LD₅₀ > 500 mg/kg, oral rat); use fume hoods for handling .
Advanced: How can reaction yields be optimized for scaled synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
